Methanesulfonic acid

概要

説明

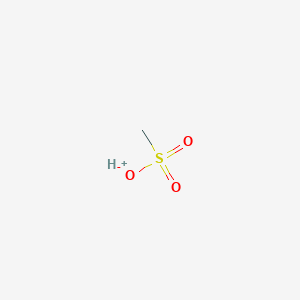

Methanesulfonic acid is an organosulfur compound with the molecular formula CH₄O₃S. It is a colorless, hygroscopic liquid that is highly soluble in water, alcohol, and ether, but insoluble in alkanes, benzene, and toluene . This compound is the simplest of the alkylsulfonic acids and is known for its strong acidity and high chemical stability .

Synthetic Routes and Reaction Conditions:

Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxygen from the air.

Chlorine Oxidation: Another method involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification.

Oxidation of Dimethyldisulfide: A more recent method involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen.

Industrial Production Methods:

化学反応の分析

Methanesulfonic acid undergoes various types of chemical reactions, including:

Esterification: this compound acts as a catalyst in esterification reactions, where it facilitates the formation of esters from alcohols and carboxylic acids.

Alkylation: It is used as a catalyst in alkylation reactions, where it helps in the addition of alkyl groups to organic molecules.

Condensation Reactions: this compound is also involved in condensation reactions, where it aids in the formation of larger molecules from smaller ones by the elimination of water.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and carboxylic acids under acidic conditions.

Alkylation: Involves the use of alkyl halides or alkenes in the presence of this compound.

Condensation: Often requires heating and the presence of this compound as a catalyst.

Major Products:

Esters: Formed from esterification reactions.

Alkylated Compounds: Resulting from alkylation reactions.

Condensed Products: Formed from condensation reactions.

科学的研究の応用

Methanesulfonic acid (MSA, CH3SO3H) is a strong organic acid with a wide array of applications across various industries, including green chemistry, electrochemistry, and metallurgy . It has garnered interest as a substitute for traditional mineral acids like sulfuric acid, hydrochloric acid, and nitric acid, due to its favorable properties such as strong acidity, non-oxidizing nature, high chemical and thermal stability, and biodegradability .

Catalysis

MSA is used as a Brønsted acid catalyst in esterification, alkylation, polymerization, and transesterification reactions, as well as in biodiesel production . Its effectiveness as a catalyst stems from its strong acidity and solubility in organic solvents .

Electrochemical Applications

Due to the high solubility of its metal salts and high electrical conductivity, MSA-based electrolytes are beneficial in various electrochemical applications . These include:

- Electrodeposition: MSA is used in the electrodeposition of tin-lead solder for electronic applications and high-speed tin plating on steel for food cans . It serves as a safer, more environmentally friendly alternative to fluoroboric or fluorosilicic acid-based electrolytes .

- Redox Flow Batteries (RFBs): MSA electrolytes are also utilized in RFBs .

Metal Processing and Recovery

MSA is used in extractive metallurgy and metal refining . It facilitates the development of circular hydrometallurgy and is being explored in lithium-ion battery recycling flowsheets . MSA can dissolve a wide range of metal salts, often in higher concentrations than hydrochloric or sulfuric acid .

Cleaning and Rust Removal

MSA is a primary ingredient in rust and scale removers, effective in cleaning surface rust from ceramic, tiles, and porcelain without causing significant acid attack .

Pharmaceutical Applications

MSA is used as a reagent to form amine salts for pharmaceutical drug delivery purposes due to its non-toxic anion, mesylate .

Atmospheric Science

MSA plays a role in atmospheric processes, facilitating nucleation and forming stable clusters with atmospheric precursors like ammonia, amines, and iodine oxoacids (HIO3 and HIO2) .

Case Studies and Research Findings

- Industrial Production: The Grillo process, involving a direct reaction between methane and oleum, was successfully upscaled to an industrial pilot scale, producing 200 kg of pure MSA per week .

- Reactive Extraction: Research has explored the extraction of MSA from wastewater using trioctylamine (TOA), forming complexes that facilitate the extraction process .

- New Particle Formation: Amines enhance MSA-driven new particle formation (NPF) .

作用機序

Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a proton donor in various chemical reactions, facilitating the formation of new chemical bonds. The high solubility of its metal salts and the high electrical conductivity of its concentrated solutions make it beneficial in electrochemical applications . This compound is also known for its high chemical stability against redox reactions and hydrolysis .

類似化合物との比較

- Sulfuric Acid (H₂SO₄)

- Hydrochloric Acid (HCl)

- Nitric Acid (HNO₃)

Methanesulfonic acid stands out due to its combination of strong acidity, high chemical stability, and lower corrosivity, making it a preferred choice in various applications where other strong acids may be too reactive or hazardous .

生物活性

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is a simple sulfonic acid that has garnered attention for its diverse biological activities and applications. This article explores the biological activity of MSA, focusing on its role in microbial metabolism, environmental impact, and potential applications in various fields.

1. Microbial Metabolism of this compound

MSA serves as a substrate for certain methylotrophic microorganisms, which can utilize it as their sole carbon and energy source. Notably, the bacterium Methylosulfonomonas methylovora M2 has been identified as a significant MSA degrader. This organism oxidizes MSA through a unique multicomponent enzyme system known as MSA monooxygenase (MSAMO).

Key Findings:

- Enzymatic Mechanism : MSAMO consists of multiple components, including hydroxylases and reductases, which facilitate the oxidation of MSA to formaldehyde. This can subsequently enter metabolic pathways to yield carbon dioxide and water, providing energy for microbial growth .

- Inducible Enzyme Activity : The enzyme activity is inducible and specific to MSA, indicating a specialized metabolic pathway that is not activated by other substrates like methanol or formate .

2. Environmental Impact of this compound

MSA plays a crucial role in atmospheric chemistry and marine ecosystems. It is involved in aerosol formation and has implications for climate change due to its effects on cloud formation and radiative forcing.

Case Study: Arctic Ecosystems

- A study indicated that pollution-driven declines in atmospheric MSA production could lead to reduced marine phytoplankton stocks in the North Atlantic. This decline is attributed to changes in nitrate radical oxidation pathways influenced by anthropogenic activities .

3. Applications of this compound

MSA's unique properties have led to its use in various industrial applications, particularly as a catalyst and salting agent.

Industrial Uses:

- Catalysis : MSA is utilized as a Brønsted acid catalyst in esterification and alkylation reactions due to its strong acidity (pKa ≈ -1.9) and low toxicity .

- Wastewater Treatment : Recent studies have explored the extraction of MSA from wastewater using organic solvents like trioctylamine (TOA). Extraction efficiencies have been reported between 41% to 96%, showcasing its potential for environmental remediation .

4. Comparison of Biological Activity with Other Sulfonic Acids

| Property | This compound (MSA) | Other Sulfonic Acids |

|---|---|---|

| Molecular Weight | 96.1 g/mol | Varies by structure |

| pKa | -1.9 | Generally higher |

| Toxicity | Low | Varies widely |

| Microbial Utilization | Yes | Limited for some |

| Industrial Applications | High | Varies |

5. Conclusion

This compound exhibits significant biological activity primarily through its utilization by specific microorganisms and its environmental implications. Its role in microbial metabolism highlights its importance in biogeochemical cycles, while its industrial applications underscore its versatility as a chemical reagent. Ongoing research into MSA's interactions within ecosystems and its potential for wastewater treatment continues to reveal new insights into this compound's multifaceted nature.

Q & A

Basic Research Questions

Q. How can methanesulfonic acid be optimized as a catalyst in esterification reactions?

MSA's efficacy as a catalyst stems from its strong acidity (pKa ~ -1.9) and low vapor pressure, which minimize solvent loss during reactions. To optimize esterification:

- Use a DoE (Design of Experiments) approach to vary MSA concentration (0.5–5 mol%), temperature (60–120°C), and reaction time (2–24 hours).

- Monitor reaction progress via HPLC (e.g., C18 column, UV detection at 210 nm) to quantify ester yield and byproducts .

- Compare with traditional acids (e.g., H₂SO₄) to assess corrosion rates and environmental impact, leveraging MSA's biodegradable nature .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and impermeable gloves (nitrile or neoprene) to prevent inhalation or skin contact, as MSA causes severe burns (rat oral LD₅₀ = 200 mg/kg) .

- Neutralize spills with calcium carbonate or sodium bicarbonate , followed by rinsing with water.

- Store in HDPE containers away from oxidizers to avoid exothermic reactions .

Q. How can MSA be quantified in environmental or biological samples?

- Ion chromatography (IC) with suppressed conductivity detection (e.g., Dionex AS11-HC column, 20 mM KOH eluent) achieves detection limits of 0.1 ppm in air or water .

- For biological matrices, derivatize with o-phthaldialdehyde/N-isobutyryl-L-cysteine followed by reversed-phase HPLC (C8 column, fluorescence detection) to resolve MSA from interfering compounds .

Advanced Research Questions

Q. What experimental designs are effective for studying MSA’s role in atmospheric aerosol nucleation?

- Use flow tube reactors to simulate gas-phase interactions between MSA, amines (e.g., dimethylamine), and water vapor at controlled relative humidities (5–65%) and temperatures (20–30°C) .

- Pair quantum chemical calculations (e.g., DFT at the ωB97X-D/6-31+G(d,p) level) with mass spectrometry to identify cluster structures (e.g., [MSA·(CH₃)₂NH·H₂O]⁺) and nucleation rates .

- Compare nucleation kinetics with sulfuric acid (H₂SO₄) to assess MSA’s relative contribution to cloud condensation nuclei .

Q. How does MSA interact with microbial pathways in environmental systems?

- Isolate MSA-degrading bacteria (e.g., Methylosulfonomonas methylovora) using enrichment cultures with MSA as the sole carbon/sulfur source .

- Characterize This compound monooxygenase (MSAMO) via gene sequencing (e.g., msmABCD operon) and enzyme assays (NADH-dependent oxidation rates) .

- Investigate metabolic byproducts (e.g., formaldehyde, sulfate) via ¹³C-NMR or ion chromatography to map degradation pathways .

Q. What methodological challenges arise in synthesizing MSA-based ionic liquids, and how can they be addressed?

- Proton transfer equilibria : Use titration calorimetry to optimize MSA’s reaction with amines (e.g., 1-methylimidazole) and minimize unreacted residues .

- Viscosity control : Incorporate co-solvents (e.g., acetonitrile) at 10–20 vol% to reduce viscosity for electrochemical applications (e.g., Zn/MSA batteries) .

- Stability testing : Perform accelerated aging studies (40–80°C, 14 days) with Karl Fischer titration to monitor water uptake and acid dissociation .

Q. How can conflicting data on MSA’s nucleation efficiency in atmospheric models be resolved?

- Conduct meta-analyses of laboratory and field studies (e.g., CLOUD experiments at CERN) to identify variables (e.g., amine concentration, RH) causing discrepancies .

- Apply kinetic modeling (e.g., Atmospheric Cluster Dynamics Code) to reconcile observed nucleation rates (10⁶–10⁸ cm⁻³s⁻¹) with theoretical predictions under varying MSA:amine ratios .

Q. Methodological Notes

- Data Contradictions : When comparing MSA’s catalytic performance with H₂SO₄, account for solvent polarity effects (e.g., dielectric constant) using Kamlet-Taft parameters to explain divergent reaction outcomes .

- Advanced Analytics : For cluster characterization, combine electrospray ionization mass spectrometry (ESI-MS) with infrared multiple photon dissociation (IRMPD) spectroscopy to resolve isomeric structures .

特性

IUPAC Name |

methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFQIVMOAPDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22515-76-0 (ammonium salt), 2386-52-9 (silver(1+) salt), 2386-56-3 (potassium salt), 2386-57-4 (hydrochloride salt), 54253-62-2 (copper(2+) salt), 56525-23-6 (iron(2+) salt) | |

| Record name | Methanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026422 | |

| Record name | Methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid at room temperature; [HSDB] White crystals below 20 deg C; [CHEMINFO] Light yellow liquid; mp = 17-19 deg C; [Aldrich MSDS] | |

| Record name | Methanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C at 10 mm Hg | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

110 °C, 189 °C closed cup | |

| Record name | Methanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47, Soluble in alcohol, ether, Soluble in water, In water, 1X10+6 mg/L at 20 °C /Miscible/ | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4812 g/cu cm at 18 °C | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000428 [mmHg], 4.28X10-4 mm Hg at 25 °C | |

| Record name | Methanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Methylating agents are potent carcinogens that are mutagenic and cytotoxic towards bacteria and mammalian cells. Their effects can be ascribed to an ability to modify DNA covalently. Pioneering studies of the chemical reactivity of methylating agents towards DNA components and their effectiveness as animal carcinogens identified O(6)-methylguanine (O(6)meG) as a potentially important DNA lesion. Subsequent analysis of the effects of methylating carcinogens in bacteria and cultured mammalian cells - including the discovery of the inducible adaptive response to alkylating agents in Escherichia coli - have defined the contributions of O(6)meG and other methylated DNA bases to the biological effects of these chemicals. More recently, the role of O(6)meG in killing mammalian cells has been revealed by the lethal interaction between persistent DNA O(6)meG and the mismatch repair pathway. Here, ...the results which led to the identification of the biological consequences of persistent DNA O(6)meG are reviewed. ... The possible consequences for a human cell of chronic exposure to low levels of a methylating agent /are considered/. Such exposure may increase the probability that the cell's mismatch repair pathway becomes inactive. Loss of mismatch repair predisposes the cell to mutation induction, not only through uncorrected replication errors but also by methylating agents and other mutagens. /Alkylating agents/ | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Liquid at room temperature | |

CAS No. |

75-75-2 | |

| Record name | Methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHANESULFONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12EH9M7279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。